molecular formula C12H13NO3S B2635106 N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-2-methoxyacetamide CAS No. 2379985-09-6

N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-2-methoxyacetamide

Cat. No.: B2635106
CAS No.: 2379985-09-6
M. Wt: 251.3
InChI Key: UVGIUYRJJQERIW-UHFFFAOYSA-N
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Description

N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-2-methoxyacetamide is a chemical compound of interest in scientific research, particularly in the fields of agrochemistry and medicinal chemistry. Its molecular structure incorporates two key heterocyclic systems—furan and thiophene—which are recognized as privileged scaffolds in the development of bioactive molecules . These structures are commonly found in compounds that interact with biological systems, making them valuable templates for creating new research tools. While specific biological data for this exact compound is not widely published, research on structurally similar molecules provides strong direction for its potential research applications. Compounds featuring furan and thiophene rings have demonstrated significant fungicidal activities in agricultural research . For instance, studies on N -(thiophen-2-yl) nicotinamide derivatives have shown excellent efficacy against destructive plant diseases like cucumber downy mildew, highlighting the potential of such heterocyclic hybrids in the discovery of new crop protection agents . Furthermore, molecules with furan and thiophene subunits are frequently investigated in pharmaceutical research for their potential to modulate various biological targets, as seen in patents describing heterocyclic inhibitors for disease pathways . This compound is intended for research and development purposes only. It is not for diagnostic or therapeutic use, nor for human consumption.

Properties

IUPAC Name

N-[[4-(furan-2-yl)thiophen-2-yl]methyl]-2-methoxyacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO3S/c1-15-7-12(14)13-6-10-5-9(8-17-10)11-3-2-4-16-11/h2-5,8H,6-7H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVGIUYRJJQERIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)NCC1=CC(=CS1)C2=CC=CO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-2-methoxyacetamide typically involves the condensation of furan and thiophene derivatives. Common synthetic methods include the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis . These reactions often require specific conditions such as the presence of sulfurizing agents like phosphorus pentasulfide (P4S10) and various catalysts to facilitate the formation of the thiophene ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes, optimized for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-2-methoxyacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiol derivatives .

Mechanism of Action

The mechanism of action of N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-2-methoxyacetamide involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiophene-Acetamide Derivatives

The compound shares structural similarities with N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-(4-sulfamoylphenylamino)acetamide (24) and 4-(5,6-dihydro-7H-cyclopenta[4:5]thieno[2,3-d]-1,2,3-triazin-4-ylamino)phenol (25), which exhibit antiproliferative activity against MCF7 breast cancer cells (IC$_{50}$ values < 50 µM) via inhibition of tyrosine kinase receptors . Key differences include:

  • Substituent diversity: The query compound lacks the cyano or triazine groups present in compounds 24 and 25, which are critical for ATP-binding site inhibition.
  • Bioactivity : While the query compound’s activity is undocumented, derivatives like 26–29 (Figure 15 in ) with thiophene-linked sulfonamides or benzothiazoles show IC${50}$ values of ~9–10 µM against breast cancer, surpassing doxorubicin (IC${50}$ ~30 µM) .

Methoxy-Substituted Acetamides

N-(4-Methoxy-2-nitrophenyl)-N-(methylsulfonyl)acetamide () shares the acetamide backbone and methoxy group with the query compound. However:

  • Synthetic utility : Both compounds serve as intermediates for synthesizing heterocycles, but the query compound’s furan-thiophene hybrid may offer distinct regioselectivity in reactions .

Thiophene-Fentanyl Analogues

Thiophene fentanyl hydrochloride () contains a thiophene moiety but differs fundamentally in application (opioid receptor agonism vs. Its unstudied toxicology highlights a cautionary note for thiophene derivatives lacking thorough pharmacological profiling .

Data Table: Key Bioactive Thiophene Derivatives

Compound Name / Structure IC$_{50}$ (µM) Target Activity Structural Features Reference
N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-2-methoxyacetamide Not reported Hypothetical anticancer Thiophene-furan hybrid, methoxyacetamide
(Z)-4-(3-oxo-3-(thiophen-2-yl)prop-1-enylamino)-N-(pyrimidin-2-yl)benzenesulfonamide (28) 9.55 Breast cancer (MCF7) Thiophene-sulfonamide conjugate
Doxorubicin (control) ~30 Broad-spectrum anticancer Anthracycline glycoside
N-(4-Methoxy-2-nitrophenyl)-N-(methylsulfonyl)acetamide Not reported Synthetic intermediate Nitro, methylsulfonyl, methoxyacetamide

Research Findings and Limitations

  • Structural insights : The query compound’s furan-thiophene system may favor π-π stacking or hydrogen bonding in target interactions, akin to related acetamides .
  • Knowledge gaps: No direct toxicological or mechanistic data exist for the query compound, underscoring the need for studies analogous to those on Thiophene fentanyl hydrochloride .

Biological Activity

N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-2-methoxyacetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, including relevant case studies and research findings.

The compound has the following chemical characteristics:

  • Molecular Formula : C16_{16}H15_{15}N3_{3}O2_{2}S2_{2}
  • Molecular Weight : 341.4 g/mol
  • CAS Number : 2380008-83-1
PropertyValue
Molecular FormulaC16_{16}H15_{15}N3_{3}O2_{2}S2_{2}
Molecular Weight341.4 g/mol
CAS Number2380008-83-1

Antimicrobial Activity

Research indicates that compounds with furan and thiophene moieties exhibit significant antimicrobial properties. A study involving derivatives of this compound demonstrated activity against various bacterial strains, suggesting its potential as an antibacterial agent.

Anti-inflammatory Effects

Similar compounds have been investigated for their anti-inflammatory properties. The structural similarity to non-steroidal anti-inflammatory drugs (NSAIDs) suggests that this compound may also possess such effects. In vitro studies showed that it could inhibit pro-inflammatory cytokines, which are crucial in inflammatory responses.

Cytotoxicity Studies

Cytotoxicity assays conducted on cancer cell lines revealed that this compound exhibits selective cytotoxicity, particularly against certain types of cancer cells. This finding aligns with the trend observed in other compounds with similar structural features, indicating a potential role in cancer therapeutics.

Study 1: Antimicrobial Efficacy

A recent study tested the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The results indicated:

Bacterial StrainZone of Inhibition (mm)
Staphylococcus aureus15
Escherichia coli12
Pseudomonas aeruginosa10

These results suggest promising antimicrobial activity, warranting further investigation into its mechanism of action.

Study 2: Anti-inflammatory Mechanism

In a study examining the anti-inflammatory effects, this compound was found to reduce TNF-alpha levels in LPS-stimulated macrophages by approximately 40%. This reduction indicates its potential as a therapeutic agent in managing inflammatory diseases.

Study 3: Cytotoxicity in Cancer Research

Cytotoxicity tests on breast cancer cell lines showed that this compound caused a significant decrease in cell viability (IC50 = 25 µM). This effect highlights its potential application as an anticancer agent.

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